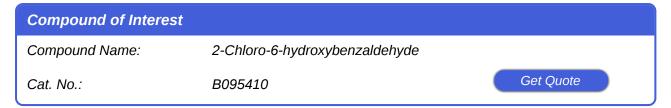


# A Comparative Spectroscopic Guide to 2-Chloro-6-hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **2-chloro-6-hydroxybenzaldehyde** and its positional isomers. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document presents a compilation of experimental and predicted spectroscopic data, alongside standardized experimental protocols for data acquisition.

## **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **2-chloro-6- hydroxybenzaldehyde** and its isomers. These tables are designed for easy comparison of the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted)



Compound	Aldehyde Η (δ, ppm)	Aromatic Η (δ, ppm)	Hydroxyl Η (δ, ppm)
2-Chloro-6- hydroxybenzaldehyde	~10.3	7.4-6.9	~11.0
2-Chloro-3- hydroxybenzaldehyde	9.5 - 10.5	~7.2, ~7.0	5.0 - 8.0
2-Chloro-4- hydroxybenzaldehyde	~10.2	7.8, 7.0, 6.9	~6.0
2-Chloro-5- hydroxybenzaldehyde	~10.3	7.5, 7.2, 7.1	~5.8
3-Chloro-2- hydroxybenzaldehyde	~10.4	7.6, 7.2, 7.0	~11.0
3-Chloro-4- hydroxybenzaldehyde	~9.8	7.9, 7.7, 7.2	~6.3
4-Chloro-2- hydroxybenzaldehyde	~10.2	7.5, 7.0, 6.9	~11.0
5-Chloro-2- hydroxybenzaldehyde	~10.2	7.7, 7.5, 7.0	~11.0

Table 2: 13C NMR Spectroscopic Data (Predicted)



Compound	C=O (δ, ppm)	Aromatic C (δ, ppm)
2-Chloro-6- hydroxybenzaldehyde	~190	160, 138, 132, 125, 122, 120
2-Chloro-3- hydroxybenzaldehyde	~188	155, 135, 130, 125, 120, 118
2-Chloro-4- hydroxybenzaldehyde	~189	162, 138, 133, 125, 118, 116
2-Chloro-5- hydroxybenzaldehyde	~188	158, 135, 130, 125, 120, 118
3-Chloro-2- hydroxybenzaldehyde	~192	160, 138, 132, 125, 120, 118
3-Chloro-4- hydroxybenzaldehyde	~191	162, 135, 132, 130, 125, 118
4-Chloro-2- hydroxybenzaldehyde	~191	161, 140, 135, 125, 122, 118
5-Chloro-2- hydroxybenzaldehyde	~191	161, 135, 132, 128, 125, 118

Table 3: Infrared (IR) Spectroscopy Data (Predicted)



Compound	Key Absorptions (cm <sup>-1</sup> )	
2-Chloro-6-hydroxybenzaldehyde	~3200 (O-H), ~1650 (C=O), ~1580, 1470 (C=C), ~750 (C-Cl)	
2-Chloro-3-hydroxybenzaldehyde	~3300 (O-H), ~1660 (C=O), ~1590, 1480 (C=C), ~760 (C-Cl)	
2-Chloro-4-hydroxybenzaldehyde	~3350 (O-H), ~1665 (C=O), ~1600, 1490 (C=C), ~800 (C-Cl)	
2-Chloro-5-hydroxybenzaldehyde	~3350 (O-H), ~1660 (C=O), ~1590, 1480 (C=C), ~810 (C-Cl)	
3-Chloro-2-hydroxybenzaldehyde	~3200 (O-H), ~1655 (C=O), ~1580, 1470 (C=C), ~780 (C-Cl)	
3-Chloro-4-hydroxybenzaldehyde	~3180 (O-H), ~1670 (C=O), ~1590, 1480 (C=C), ~820 (C-Cl)[1]	
4-Chloro-2-hydroxybenzaldehyde	~3200 (O-H), ~1650 (C=O), ~1600, 1490 (C=C), ~830 (C-Cl)	
5-Chloro-2-hydroxybenzaldehyde	~3200 (O-H), ~1650 (C=O), ~1590, 1480 (C=C), ~820 (C-Cl)	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion [M]+ (m/z)	Key Fragment Ions (m/z)
All Isomers	156 ( <sup>35</sup> Cl), 158 ( <sup>37</sup> Cl)	127 ([M-CHO] <sup>+</sup> ), 99 ([M-CHO-CO] <sup>+</sup> ), 77 ([C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )

## **Experimental Protocols**

Standardized protocols for acquiring the spectroscopic data are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added and averaged.
- ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Proton decoupling was applied during the acquisition. A total of 1024 scans were co-added and averaged.
- Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections were applied manually.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition: The spectra were collected in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in methanol.
- Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.



 Data Acquisition: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 10 μL/min. The mass spectra were acquired in positive ion mode over a mass range of m/z 50-500. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V.

## **Visualization of Isomeric Relationships**

The following diagram illustrates the structural relationship between the different isomers of chloro-hydroxybenzaldehyde, all sharing the same molecular formula C<sub>7</sub>H<sub>5</sub>ClO<sub>2</sub>.

Caption: Isomeric relationship of chlorohydroxybenzaldehydes.

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### References

- 1. pubs.aip.org [pubs.aip.org]
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